molecular formula C13H11BrN2O2 B8802677 ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate

ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate

Cat. No.: B8802677
M. Wt: 307.14 g/mol
InChI Key: KKRALFOTPOOJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C13H11BrN2O2 and its molecular weight is 307.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

ethyl 5-bromo-1-(cyanomethyl)indole-2-carboxylate

InChI

InChI=1S/C13H11BrN2O2/c1-2-18-13(17)12-8-9-7-10(14)3-4-11(9)16(12)6-5-15/h3-4,7-8H,2,6H2,1H3

InChI Key

KKRALFOTPOOJLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC#N)C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-2 (11.2 g, 44.4 mmol) in DMF (400 mL) was treated with NaH (3.2 g of 60% dispersion in oil, 66.6 mmol) for 0.5 hour and then chloroacetonitrile (Aldrich, 5.6 mL, 88.8 mmol) was added and the reaction was stirred overnight. The solvent was removed in vacuo and the residue was partitioned between water and EtOAc. The water layer was extracted with EtOAc, the organic layers were combined, washed with water, brine, dried with MgSO4, filtered and evaporated to give 2-3 as a brown solid.
Name
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name

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